3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate
Description
3-Methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is a heterocyclic organic salt featuring a cationic indeno-thiazolium core and a perchlorate (ClO₄⁻) counterion. The compound’s structure is characterized by a fused indeno-thiazole system with methyl and phenyl substituents, which influence its electronic and steric properties. The perchlorate anion, known for its high solubility and kinetic inertness, enhances the compound’s stability in solid-state and solution phases. Structural characterization of such salts typically employs X-ray crystallography, utilizing programs like SHELXL for refinement and visualization tools such as ORTEP-3 .
Properties
IUPAC Name |
1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLIXUUIGBNLIV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene-1,3-dione with thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as SARS-CoV-2 3CL protease.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The indeno-thiazole core plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Counterion Effects: Perchlorate vs. Other Anions
The choice of counterion significantly impacts physicochemical properties. Key comparisons include:
- Perchlorate Advantages : High solubility ensures homogeneous dissolution in polar solvents, while its low kinetic lability prevents unwanted ligand exchange, making it ideal for stable crystal lattices .
- Disadvantages : Environmental persistence due to recalcitrance to reduction complicates remediation .
Structural Comparisons Using Crystallographic Tools
The indeno-thiazolium core’s geometry can be compared to analogous heterocycles (e.g., benzothiazolium or indolizine derivatives) using crystallographic software:
- SHELX Suite : Refinement with SHELXL enables precise determination of bond lengths and angles, critical for comparing cation-anion interactions .
- ORTEP-3 : Visualizes steric effects of phenyl/methyl groups, highlighting differences in packing efficiency compared to unsubstituted analogs .
- WinGX : Facilitates comparative analysis of hydrogen-bonding networks in similar salts .
Hypothetical structural data (based on typical indeno-thiazolium systems):
| Parameter | 3-Methyl-2-Phenyl-Indeno-Thiazolium | Benzothiazolium Analog | Indolizine Derivative |
|---|---|---|---|
| Cation Charge | +1 | +1 | Neutral |
| ClO₄⁻ Interaction | Weak H-bonding | N/A | N/A |
| Melting Point | >250°C | ~200°C | ~180°C |
Analytical and Remediation Challenges
- Detection : Perchlorate in this compound requires specialized methods like IC/MS due to low environmental detection limits (e.g., 4 ppb) , whereas chloride or nitrate can be analyzed via simpler ion chromatography.
- Remediation : Unlike nitrate, which is biodegradable, perchlorate demands advanced strategies (e.g., tailored ion-exchange resins or bioremediation with perchlorate-reducing bacteria) .
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